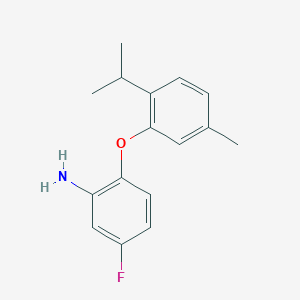

5-Fluoro-2-(2-isopropyl-5-methylphenoxy)aniline

Description

5-Fluoro-2-(2-isopropyl-5-methylphenoxy)aniline is a fluorinated aniline derivative characterized by a phenoxy substituent at the 2-position of the benzene ring, which itself bears an isopropyl group at the 2-position and a methyl group at the 5-position. The fluorine atom at the 5-position of the aniline ring introduces electronic effects that modulate reactivity and intermolecular interactions.

Properties

IUPAC Name |

5-fluoro-2-(5-methyl-2-propan-2-ylphenoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FNO/c1-10(2)13-6-4-11(3)8-16(13)19-15-7-5-12(17)9-14(15)18/h4-10H,18H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODJVQUWAONZUOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)C)OC2=C(C=C(C=C2)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-Fluoro-2-(2-isopropyl-5-methylphenoxy)aniline typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-nitroaniline and 2-isopropyl-5-methylphenol.

Nucleophilic Substitution: The nitro group in 5-fluoro-2-nitroaniline is reduced to an amino group using a reducing agent like iron powder in the presence of hydrochloric acid.

Ether Formation: The amino group is then reacted with 2-isopropyl-5-methylphenol in the presence of a base such as potassium carbonate to form the desired ether linkage.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

5-Fluoro-2-(2-isopropyl-5-methylphenoxy)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to convert the compound into its corresponding amines or alcohols.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Fluoro-2-(2-isopropyl-5-methylphenoxy)aniline has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

Biology: The compound is utilized in biochemical assays to study protein interactions and enzyme activities.

Medicine: Research involving this compound includes its potential use in drug development and as a probe in diagnostic assays.

Mechanism of Action

The mechanism by which 5-Fluoro-2-(2-isopropyl-5-methylphenoxy)aniline exerts its effects involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of protein-protein interactions, and interference with cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phenoxy-Substituted Fluoroanilines

5-Fluoro-2-(2-isopropylphenoxy)aniline (CAS: 946774-90-9)

- Structural Difference: Lacks the 5-methyl group on the phenoxy ring compared to the target compound.

5-Fluoro-2-(oxan-2-ylmethoxy)aniline

- Structural Feature: Replaces the isopropyl/methyl-phenoxy group with a tetrahydropyran-derived methoxy substituent.

- Impact: The oxygen-rich tetrahydropyran enhances hydrophilicity, which could improve aqueous solubility compared to the lipophilic isopropyl/methyl-phenoxy analog .

Heterocyclic-Substituted Fluoroanilines

5-Fluoro-2-(1H-imidazol-1-yl)aniline (CAS: 251649-52-2)

- Key Difference: Substitutes the phenoxy group with an imidazole ring.

- Properties : The imidazole introduces hydrogen-bonding capacity and basicity (pKa ~7), which may enhance interactions with biological targets like enzymes or receptors .

5-Fluoro-2-(pyridin-4-ylmethoxy)aniline (CAS: 869945-46-0)

- Structural Variation : Incorporates a pyridine ring via a methoxy linker.

- Electronic Effects: The electron-deficient pyridine ring withdraws electron density from the aniline, reducing nucleophilicity at the amino group. This could slow electrophilic substitution reactions .

Alkyl/Amino-Substituted Fluoroanilines

5-Fluoro-2-(1-pyrrolidinyl)aniline (CAS: 869942-11-0)

- Modification: Replaces the phenoxy group with a pyrrolidine ring.

- Consequences : The cyclic amine increases basicity and solubility in acidic media. Such derivatives are often explored as kinase inhibitors due to their ability to form salt bridges .

3-Fluoro-4-(4-methylpiperazin-1-yl)aniline

- Structural Change : Positions the fluorine at the 3-position and adds a piperazine group at the 4-position.

- Significance: Piperazine improves water solubility and is a common motif in antipsychotic and antidepressant drugs. The fluorine’s position alters resonance effects on the amino group’s reactivity .

Comparative Data Table

*Molecular weights estimated based on structural formulas where exact data were unavailable.

Research Findings and Implications

- Electronic Effects : Fluorine at the 5-position deactivates the aniline ring, directing electrophilic substitution to the 2- and 4-positions. This is critical in designing derivatives for regioselective reactions .

- Steric vs. Electronic Trade-offs: Bulky substituents like isopropyl/methyl-phenoxy improve lipid membrane penetration but may reduce binding to sterically constrained targets. Conversely, smaller heterocycles (e.g., imidazole) balance steric and electronic effects .

Biological Activity

5-Fluoro-2-(2-isopropyl-5-methylphenoxy)aniline is a fluorinated aniline compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure includes a fluorine atom at the 5-position of the aniline ring and a 2-isopropyl-5-methylphenoxy group, which influences its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific proteins and enzymes. The fluorine atom enhances binding affinity to certain molecular targets, which can lead to:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical cellular processes, including DNA synthesis, making it a candidate for cancer treatment.

- Modulation of Protein-Protein Interactions : It can affect various signaling pathways by altering interactions between proteins.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens.

Anticancer Activity

Recent studies have highlighted the anticancer potential of fluorinated compounds similar to this compound. For instance, compounds with similar structural features have shown significant tumor growth suppression in vivo. A related study reported that a compound with similar fluorinated characteristics achieved up to 73.4% tumor growth inhibition compared to standard treatments like Taxol .

Antimicrobial Activity

Research indicates that this compound may possess antimicrobial properties. It has been evaluated against various bacterial strains, showing promising results in inhibiting the growth of Gram-positive and Gram-negative bacteria.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its structure. A comparative analysis with other related compounds reveals:

| Compound Name | Structural Differences | Unique Features |

|---|---|---|

| 5-Fluoro-2-(2-methylphenoxy)aniline | Methyl group instead of isopropyl | Different steric effects |

| 5-Fluoro-3-(2-isopropylphenoxy)aniline | Fluorine at the 3-position | Altered electronic properties |

These variations significantly impact the compound's reactivity and biological efficacy.

Case Studies and Research Findings

- Anticancer Studies : In vivo tests demonstrated that derivatives with similar structures effectively suppressed tumor growth in various cancer models, indicating potential for further development as anticancer agents .

- Antimicrobial Efficacy : Laboratory studies revealed that compounds related to this compound exhibited significant antimicrobial activity against resistant strains of bacteria, suggesting its utility in treating infections.

- Biochemical Assays : The compound has been utilized in biochemical assays to study protein interactions and enzyme activities, providing insights into its mechanism of action.

Q & A

Q. How can researchers optimize the synthesis of 5-Fluoro-2-(2-isopropyl-5-methylphenoxy)aniline?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with nucleophilic aromatic substitution. Key steps include:

- Phenoxide formation : React 2-isopropyl-5-methylphenol with a base (e.g., K₂CO₃) in polar aprotic solvents like DMF .

- Coupling reaction : Introduce the fluorinated aniline backbone under controlled temperatures (80–120°C) to minimize side reactions .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization for high-purity yields .

Q. Critical Parameters :

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

Q. How to address solubility challenges for in vitro assays?

Methodological Answer:

- Solvent Screening : Test DMSO (primary stock), ethanol, or THF for initial dissolution.

- Co-solvents : Use cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Tween-80) for aqueous stability .

- Storage : Aliquot stock solutions at -20°C in amber vials to prevent photodegradation .

Q. Reported Solubility Data :

| Solvent | Solubility (mg/mL) | Stability (25°C) |

|---|---|---|

| DMSO | >50 | >6 months |

| Ethanol | ~30 | 1 month |

| Water (0.1% Tween-80) | <1 | 24 hours |

Advanced Research Questions

Q. How to evaluate its biological activity against protein targets?

Methodological Answer:

- Target Selection : Prioritize kinases or GPCRs due to structural similarity to bioactive anilines .

- Assay Design :

- Fluorescence polarization for binding affinity (IC₅₀ determination).

- Cellular assays : Use HEK293 or HeLa cells for cytotoxicity profiling (MTT assay) .

- Controls : Include positive controls (e.g., staurosporine for kinase inhibition) .

Key Finding : Analogous compounds (e.g., 5-Chloro-2-(2,4-dimethylphenoxy)aniline) show IC₅₀ <10 µM in kinase inhibition assays .

Q. What computational strategies predict its reactivity and binding modes?

Methodological Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to study electronic effects of fluorine and isopropyl groups .

- Molecular Docking : Use AutoDock Vina with PDB targets (e.g., EGFR kinase) to map binding pockets .

- MD Simulations : Analyze stability of ligand-protein complexes (GROMACS, 100 ns trajectories) .

Data Insight : Trifluoromethyl groups enhance electron-withdrawing effects, stabilizing π-π interactions in aromatic systems .

Q. How to resolve contradictions in reported bioactivity data?

Methodological Answer:

- Source Analysis : Compare assay conditions (e.g., serum concentration, cell lines) across studies.

- Dose-Response Validation : Replicate experiments with standardized protocols (e.g., CLSI guidelines).

- Metabolite Profiling : Use LC-MS to identify degradation products affecting activity .

Example : Discrepancies in IC₅₀ values for similar compounds (e.g., 2-Fluoro-5-(trifluoromethyl)aniline) may arise from assay sensitivity variations .

Q. How to design structure-activity relationship (SAR) studies?

Methodological Answer:

- Core Modifications : Synthesize derivatives with varied substituents (e.g., replacing isopropyl with cyclopentyl) .

- Pharmacophore Mapping : Identify critical groups (e.g., NH₂, fluoro) using CoMFA or CoMSIA .

- In Vivo Correlation : Test top candidates in zebrafish models for bioavailability and toxicity .

SAR Insight : Fluorine atoms improve metabolic stability, while bulky substituents (isopropyl) enhance target selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.